molecular formula C19H19Cl2N3O2 B2603062 N-[4-(azepane-1-carbonyl)phenyl]-3,6-dichloropyridine-2-carboxamide CAS No. 1259185-10-8

N-[4-(azepane-1-carbonyl)phenyl]-3,6-dichloropyridine-2-carboxamide

Cat. No.: B2603062
CAS No.: 1259185-10-8
M. Wt: 392.28
InChI Key: NGLNYBVFPAMEFG-UHFFFAOYSA-N
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Description

N-[4-(azepane-1-carbonyl)phenyl]-3,6-dichloropyridine-2-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepane-1-carbonyl)phenyl]-3,6-dichloropyridine-2-carboxamide typically involves multistep organic reactions. One common approach is the cyclization of linear precursors followed by functionalization. For instance, the azepane ring can be synthesized through a photochemical dearomative ring expansion of nitroarenes, mediated by blue light at room temperature . This process transforms a six-membered benzenoid framework into a seven-membered ring system, followed by hydrogenolysis to yield the azepane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepane-1-carbonyl)phenyl]-3,6-dichloropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The azepane ring can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl and pyridine rings.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azepane ring can yield azepane oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.

Scientific Research Applications

N-[4-(azepane-1-carbonyl)phenyl]-3,6-dichloropyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(azepane-1-carbonyl)phenyl]-3,6-dichloropyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(azepane-1-carbonyl)phenyl]-3,6-dichloropyridine-2-carboxamide is unique due to its combination of the azepane ring, phenyl group, and dichloropyridine moiety. This unique structure provides distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-3,6-dichloropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2/c20-15-9-10-16(21)23-17(15)18(25)22-14-7-5-13(6-8-14)19(26)24-11-3-1-2-4-12-24/h5-10H,1-4,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLNYBVFPAMEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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